

Synthesis of Tris(diethylamino)phosphine: A Technical Guide

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Compound of Interest

Compound Name: *Tris(diethylamino)phosphine*

Cat. No.: *B1199214*

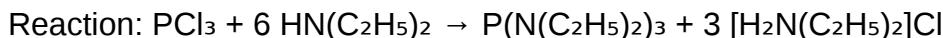
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This in-depth technical guide provides a comprehensive overview of the synthesis of **tris(diethylamino)phosphine**, a versatile organophosphorus compound. The document details the core synthetic protocol, including reaction parameters, purification methods, and relevant safety information. Quantitative data is presented in clear, structured tables, and the experimental workflow is visualized to facilitate understanding and replication.

Core Synthesis Protocol

The most common and established method for the synthesis of **tris(diethylamino)phosphine** involves the reaction of phosphorus trichloride with an excess of diethylamine.^[1] This nucleophilic substitution reaction proceeds readily, with the diethylamine acting as both the nucleophile and a scavenger for the hydrogen chloride byproduct. The reaction is typically performed in an inert solvent under anhydrous conditions to prevent the hydrolysis of phosphorus trichloride.



Experimental Procedure

Materials and Equipment:

- Three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser with a nitrogen inlet.

- Phosphorus trichloride (PCl₃)
- Diethylamine (HN(Et)₂)
- Anhydrous diethyl ether or other suitable inert solvent
- Ice bath
- Filtration apparatus (e.g., Büchner funnel)
- Vacuum distillation apparatus

Procedure:

- Reaction Setup: A solution of diethylamine (6.0 equivalents) in anhydrous diethyl ether is prepared in a three-necked flask under a nitrogen atmosphere and cooled to 0 °C using an ice bath.
- Addition of Phosphorus Trichloride: A solution of phosphorus trichloride (1.0 equivalent) in anhydrous diethyl ether is added dropwise to the stirred diethylamine solution. The addition rate should be controlled to maintain the reaction temperature below 10 °C.
- Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure the reaction goes to completion.
- Work-up: The resulting white precipitate of diethylammonium chloride is removed by filtration under a nitrogen atmosphere. The filter cake should be washed with anhydrous diethyl ether to recover any entrained product.
- Purification: The solvent is removed from the filtrate under reduced pressure. The crude **tris(diethylamino)phosphine** is then purified by vacuum distillation.

Quantitative Data

The following tables summarize the key quantitative data associated with the synthesis and properties of **tris(diethylamino)phosphine**.

Reagent	Molar Mass (g/mol)	Equivalents	Typical Quantity
Phosphorus Trichloride	137.33	1.0	Specify amount
Diethylamine	73.14	6.0	Specify amount
Anhydrous Diethyl Ether	74.12	-	Sufficient to dissolve reagents

Product Property	Value	Reference
Molecular Formula	C ₁₂ H ₃₀ N ₃ P	[1]
Molecular Weight	247.36 g/mol	[1]
Appearance	Colorless liquid	
Boiling Point	80-90 °C at 10 mmHg	
Density	0.903 g/mL at 25 °C	
Refractive Index	n _{20/D} 1.475	
³¹ P NMR (in C ₆ D ₆)	δ ~118 ppm	
¹ H NMR (in C ₆ D ₆)	δ ~1.0 (t), 3.0 (dq)	
¹³ C NMR (in C ₆ D ₆)	δ ~15, 42	
Typical Yield	70-80%	

Experimental Workflow and Logical Relationships

The synthesis of **tris(diethylamino)phosphine** follows a logical progression of steps, from reaction setup to final purification. The following diagram illustrates this workflow.

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References

- 1. researchgate.net [researchgate.net]
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